Cinnamtannin B1

Anthelmintic Caenorhabditis elegans Proanthocyanidin Comparison

Discerning A-type from B-type proanthocyanidins in structure-activity studies requires structurally authenticated, high-purity Cinnamtannin B1. This rigid, doubly linked (C4→C8 and C2→O→C7) trimeric proanthocyanidin delivers quantifiable endpoints that monomeric catechins or B-type procyanidins cannot replicate. • Potent superoxide inhibition (IC50 = 2.20 µM) & DPPH scavenging (IC50 = 6.14 µM) for oxidative stress and neutrophil-mediated inflammation assays. • Validated platelet aggregation inhibitor-modulates intracellular Ca²⁺ mobilization & ROS generation in diabetic platelet models. • Reliable HPLC marker (retention time ~24.7 min, r=0.9998, recovery 103.96%) for botanical standardization of cinnamon raw materials. Sourced with batch-specific CoA and ≥98% HPLC purity. Ships globally.

Molecular Formula C45H36O18
Molecular Weight 864.8 g/mol
CAS No. 88082-60-4
Cat. No. B1669054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamtannin B1
CAS88082-60-4
SynonymsCinnamtannin B1;  LDN-0022358;  LDN 0022358;  LDN0022358;  Cinnamtannin B1 (constituent of cinnamomum verum bark) [DSC]; 
Molecular FormulaC45H36O18
Molecular Weight864.8 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
InChIInChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37+,38-,39-,40-,41-,44-,45+/m1/s1
InChIKeyBYSRPHRKESMCPO-LQNPQWRQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cinnamtannin B1: Compound Overview


Cinnamtannin B1 (CAS 88082-60-4) is an A-type trimeric proanthocyanidin, composed of three epicatechin units linked through both C4→C8 (B-type) and C2→O→C7 (A-type) interflavan bonds [1]. This structural feature, particularly the A-type linkage, distinguishes it from common B-type procyanidins (e.g., procyanidin B2, procyanidin C1) and influences its conformation, stability, and bioactivity [2]. As a polyphenol with multiple phenolic hydroxyl groups, it has demonstrated a range of biological activities including antioxidant, anti-inflammatory, and platelet aggregation inhibition [3].

Why Cinnamtannin B1 Cannot Be Substituted


The presence of a second, A-type interflavan bond (C2→O→C7) in Cinnamtannin B1 creates a rigid, doubly linked structure that is absent in common B-type procyanidins like procyanidin B2 or procyanidin C1, which possess only a single C4→C8 bond [1]. This structural difference directly impacts its biological activity. For instance, studies comparing A-type and B-type trimers reveal significant differences in anthelmintic potency . Furthermore, while monomeric precursors like epicatechin share the same flavonoid building block, they lack the oligomeric structure and multivalent interactions necessary for the full spectrum of Cinnamtannin B1's cellular effects, such as its potent inhibition of superoxide anion generation and platelet aggregation [2]. Direct substitution with a B-type analog or a monomer would therefore result in a loss of critical functional differentiation.

Cinnamtannin B1 Comparative Evidence


Anthelmintic Activity in C. elegans

Cinnamtannin B1, an A-type trimer, exhibits significantly higher anthelmintic activity against C. elegans compared to the structurally related B-type trimer, procyanidin C1 .

Anthelmintic Caenorhabditis elegans Proanthocyanidin Comparison

Superoxide Anion Inhibition in Neutrophils

In a study isolating compounds from Cinnamomum validinerve, Cinnamtannin B1 demonstrated potent inhibition of superoxide anion generation in human neutrophils, with an IC50 value of 2.20 ± 0.3 µM. This was more potent than the co-isolated compound secosubamolide (IC50 = 4.37 ± 0.38 µM) and comparable to lincomolide A (IC50 = 2.98 ± 0.3 µM) [1].

Anti-inflammatory Neutrophil Superoxide Anion IC50

DPPH Radical Scavenging Activity

Cinnamtannin B1 exhibits strong free radical scavenging activity in the DPPH assay, with a reported IC50 of 6.14 µM . In comparison, the widely studied B-type dimer procyanidin B2 shows a significantly higher IC50 of 19.2 µM in the same assay system [1].

Antioxidant DPPH IC50 Procyanidin B2

Lipid Peroxidation Inhibition

Cinnamtannin B1 inhibits lipid peroxidation with an IC50 of 2.25 µM [1]. While a direct head-to-head comparison under identical conditions is not available, this value is notably lower than the reported IC50 of 5.6 µM for the structurally related A-type dimer, procyanidin A2, in a similar lipid peroxidation model .

Antioxidant Lipid Peroxidation IC50 Procyanidin A2

COX-2 Enzyme Inhibition

Cinnamtannin B1 is a known cyclooxygenase-2 (COX-2) inhibitor . In a cell-based assay using Sf9 cells, it exhibited concentration-dependent inhibition of 19%, 27%, and 86% at 10, 100, and 1,000 µg/ml, respectively [1]. While less potent than the selective NSAID celecoxib (IC50 ≈ 0.04 µM) [2], this natural product demonstrates significant COX-2 inhibitory activity at higher concentrations.

COX-2 Inhibition Anti-inflammatory IC50

Validated HPLC Quantification Method

A validated HPLC method has been established for the simultaneous quantification of Cinnamtannin B1 and Cinnamtannin D1 in Cinnamomum cassia bark. The method utilizes an Agilent Extend-C18 column with a gradient of acetonitrile and 0.1% phosphoric acid, achieving excellent linearity (r=0.9998) and recovery (103.96%, RSD 2.3%) for Cinnamtannin B1 [1].

Analytical Chemistry HPLC Quality Control Method Validation

Cinnamtannin B1: Research Applications


Oxidative Stress & Inflammation Research

Researchers focusing on the mechanistic differences between A-type and B-type proanthocyanidins should prioritize Cinnamtannin B1. Its potent inhibition of superoxide anion generation (IC50 = 2.20 µM) and DPPH radical scavenging (IC50 = 6.14 µM) provide clear, quantifiable endpoints for studies on oxidative stress and neutrophil-mediated inflammation [1]. Its activity can be directly benchmarked against common B-type analogs like procyanidin B2 to elucidate structure-activity relationships [2].

Platelet Aggregation & Antithrombotic Research

For studies exploring novel antithrombotic agents, Cinnamtannin B1 is a key reagent. It has been specifically reviewed and characterized as a platelet aggregation inhibitor, acting through the modulation of intracellular Ca²⁺ mobilization and reactive oxygen species generation in platelets [1]. Its reported selectivity for inhibiting platelet hyperactivity in diabetic models adds a layer of disease-specific relevance [2].

Cinnamomum Extract Quality Control

Analytical and QC laboratories involved in the standardization of cinnamon or other botanicals can utilize Cinnamtannin B1 as a specific marker compound. The validated HPLC method with defined retention time (approx. 24.7 min), linearity (r=0.9998), and recovery (103.96%) ensures precise quantification and batch-to-batch consistency assessment of raw materials and finished products [1].

Anthelmintic Compound Screening

Investigators screening for natural anthelmintics can use Cinnamtannin B1 as a positive control or lead compound. Its demonstrated 86% mortality rate against C. elegans at 1 mM, which significantly outperforms the B-type trimer procyanidin C1 (47% mortality), provides a validated benchmark for assessing the efficacy of other A-type proanthocyanidins or novel synthetic derivatives [1].

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